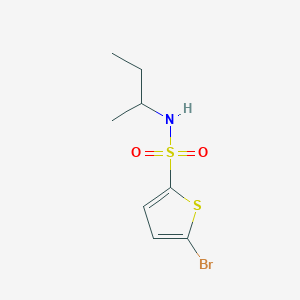![molecular formula C17H18Cl2N2O4S B296892 N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296892.png)
N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as CB-3, and it has been shown to have a number of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CB-3 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. CB-3 has been shown to inhibit the activity of several different enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CB-3 has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CB-3 has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. CB-3 has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-3 for lab experiments is its specificity. CB-3 has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it useful for studying the effects of these pathways in isolation. Additionally, CB-3 is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of CB-3 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on CB-3. One area of research could be to explore the potential use of CB-3 in combination with other drugs or therapies for cancer treatment. Another area of research could be to explore the potential use of CB-3 in the treatment of other diseases such as Alzheimer's disease or rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of CB-3 and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of CB-3 involves the reaction of 2-chlorobenzylamine with 3-chloro-4-methoxy(methylsulfonyl)aniline in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate to form the final compound, N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
CB-3 has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CB-3 has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, CB-3 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C17H18Cl2N2O4S |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-13(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,20,22) |
Clé InChI |
QXHRYYZWSYKGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296810.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)

![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)